Cas no 10191-43-2 (2-Butenedioic acid,mono(2,2-dimethylhydrazide) (9CI))

2-Butenedioic acid,mono(2,2-dimethylhydrazide) (9CI) structure
10191-43-2 structure
Product Name:2-Butenedioic acid,mono(2,2-dimethylhydrazide) (9CI)
CAS No:10191-43-2
MF:C6H10N2O3
MW:158.155201435089
CID:215143
PubChem ID:5357617
Update Time:2025-04-19

2-Butenedioic acid,mono(2,2-dimethylhydrazide) (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedioic acid,mono(2,2-dimethylhydrazide) (9CI)
    • (Z)-4-(2,2-dimethylhydrazinyl)-4-oxobut-2-enoic acid
    • Carbamic acid, (dimethoxymethyl)phenyl-, methyl ester
    • CTK2B8042
    • N-(Dimethoxymethyl)carbanilsaeure-methylester
    • N-(dimethylallyl)imidazole
    • N-(Dimethylamino)maleaminsaeure
    • NSC201810
    • N-Dimethylaminomaleamic acid
    • 10191-43-2
    • NSC-82238
    • C 011
    • 2-Butenedioic acid (Z)-,2-dimethylhydrazide)
    • N'-Dimethyl-maleinsaurehydrazid
    • Maleic acid,2-dimethylhydrazide)
    • CO 11
    • Maleic 1,1-dimethylhydrazide
    • NSC82238
    • NSC-201810
    • Inchi: 1S/C6H10N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H,1-2H3,(H,7,9)(H,10,11)/b4-3-
    • InChI Key: ACVHHVCLERJENS-ARJAWSKDSA-N
    • SMILES: O=C(/C=C\C(=O)O)NN(C)C

Computed Properties

  • Exact Mass: 158.0692
  • Monoisotopic Mass: 158.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.64
  • LogP: -0.38910
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